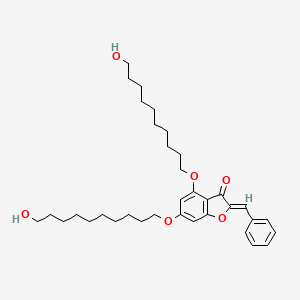
Pancreatic lipase-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pancreatic lipase-IN-1 is a compound known for its inhibitory effects on pancreatic lipase, an enzyme critical for the digestion and absorption of dietary fats.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pancreatic lipase-IN-1 typically involves multi-step organic reactions. One common synthetic route includes the use of aromatic aldehydes, malononitrile, and other reagents under specific conditions. For instance, a one-pot multicomponent reaction using Porcine pancreatic lipase as a catalyst in dimethyl sulfoxide (DMSO) has been reported . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound may involve immobilization techniques to enhance the enzyme’s stability and activity. For example, immobilizing the enzyme on magnetic metal-organic frameworks functionalized by ionic liquids has shown improved catalytic performance and stability . This method allows for repeated use of the enzyme, making the production process more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions: Pancreatic lipase-IN-1 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound’s reactivity is influenced by its functional groups and molecular structure.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include aromatic aldehydes, malononitrile, and specific catalysts like Porcine pancreatic lipase. The reactions are typically carried out in solvents such as DMSO under controlled temperatures and pH levels .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, the hydrolysis of triglycerides by this compound results in the formation of monoglycerides, glycerol, and fatty acids .
Wissenschaftliche Forschungsanwendungen
Pancreatic lipase-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various organic reactions. In biology and medicine, this compound is studied for its potential to inhibit fat absorption, making it a promising candidate for anti-obesity treatments . Additionally, the compound’s ability to inhibit pancreatic lipase has led to its exploration in developing new therapeutic agents for metabolic disorders .
Wirkmechanismus
Pancreatic lipase-IN-1 exerts its effects by inhibiting the activity of pancreatic lipase, an enzyme responsible for breaking down triglycerides into monoglycerides, glycerol, and fatty acids . The inhibition occurs through competitive or non-competitive mechanisms, depending on the specific structure and functional groups of this compound . This inhibition reduces the absorption of dietary fats, thereby aiding in weight management and the treatment of obesity .
Vergleich Mit ähnlichen Verbindungen
Pancreatic lipase-IN-1 is unique compared to other pancreatic lipase inhibitors due to its specific molecular structure and high binding affinity. Similar compounds include curcumin, demethoxycurcumin, and bisdemethoxycurcumin, which are also known for their pancreatic lipase inhibitory activity . this compound stands out due to its higher potency and stability under various conditions .
Conclusion
This compound is a compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit pancreatic lipase makes it a valuable tool in studying fat metabolism and developing treatments for obesity and metabolic disorders. The compound’s unique properties and high binding affinity set it apart from other similar inhibitors, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C35H50O6 |
|---|---|
Molekulargewicht |
566.8 g/mol |
IUPAC-Name |
(2Z)-2-benzylidene-4,6-bis(10-hydroxydecoxy)-1-benzofuran-3-one |
InChI |
InChI=1S/C35H50O6/c36-22-16-9-5-1-3-7-11-18-24-39-30-27-31(40-25-19-12-8-4-2-6-10-17-23-37)34-32(28-30)41-33(35(34)38)26-29-20-14-13-15-21-29/h13-15,20-21,26-28,36-37H,1-12,16-19,22-25H2/b33-26- |
InChI-Schlüssel |
CPXGIOSKMJWGJT-MKFPQRGTSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3OCCCCCCCCCCO)OCCCCCCCCCCO |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3OCCCCCCCCCCO)OCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-11-hydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B15136051.png)
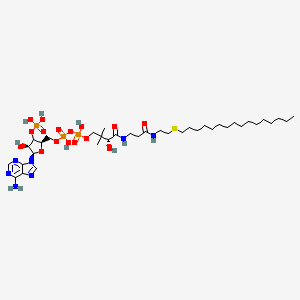
![7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone](/img/structure/B15136058.png)
![(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15136071.png)
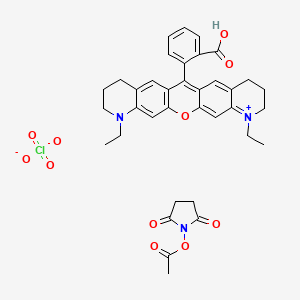


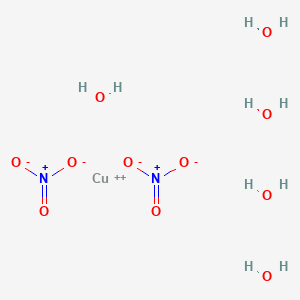


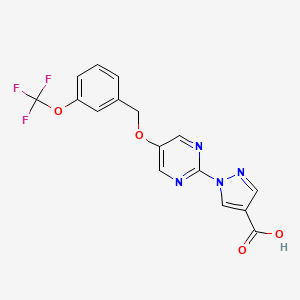

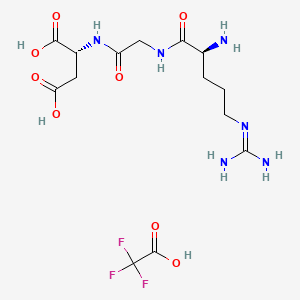
![2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15136138.png)
